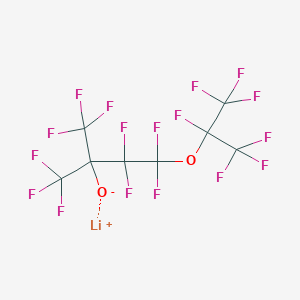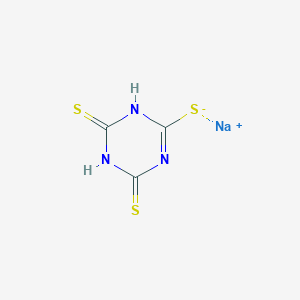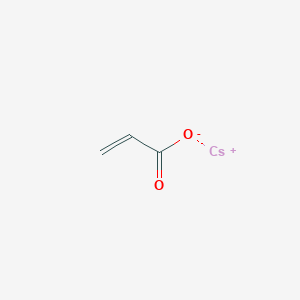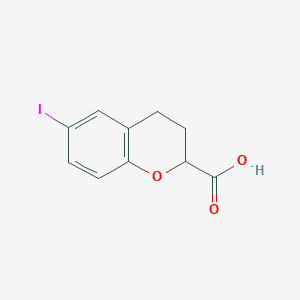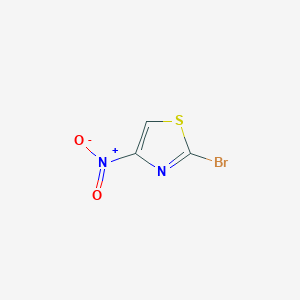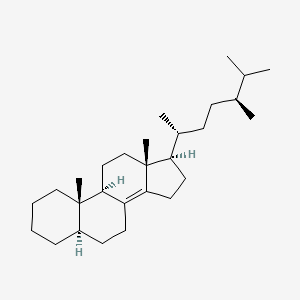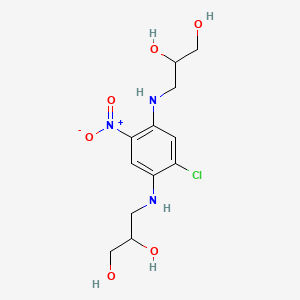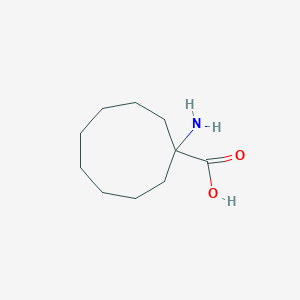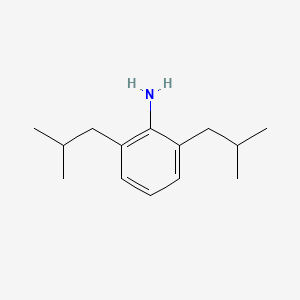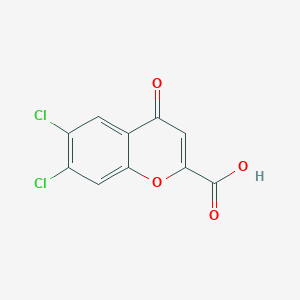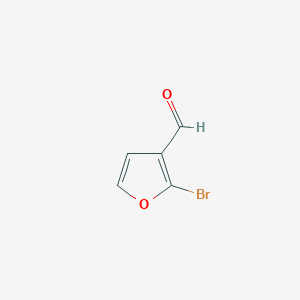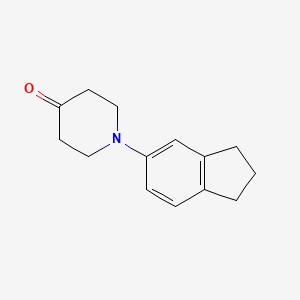
1-(2,3-ジヒドロ-1H-インデン-5-イル)ピペリジン-4-オン
概要
説明
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring attached to a dihydroindene moiety
科学的研究の応用
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and stabilizers for various applications.
作用機序
Target of Action
The primary target of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus through the MAPK (mitogen-activated protein kinases) pathway .
Mode of Action
This inhibition disrupts the MAPK signaling pathway, which can lead to changes in cell growth and proliferation .
Biochemical Pathways
The compound primarily affects the MAPK signaling pathway . This pathway is involved in various cellular functions, including cell growth, differentiation, and apoptosis. By inhibiting the B-raf protein, the compound disrupts this pathway, potentially leading to altered cell growth and proliferation .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be well absorbed and distributed throughout the body
Result of Action
The inhibition of the B-raf protein and disruption of the MAPK signaling pathway can lead to changes in cell growth and proliferation . This could potentially have therapeutic effects in conditions characterized by abnormal cell growth, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with the B-raf protein
生化学分析
Biochemical Properties
The compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is known to interact with certain proteins in biochemical reactions. Specifically, it targets the protein serine/threonine-protein kinase B-raf . The nature of these interactions involves the compound binding to the protein, potentially influencing its function.
Cellular Effects
Given its interaction with the serine/threonine-protein kinase B-raf , it may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one involves its interaction with the serine/threonine-protein kinase B-raf . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one typically involves the reaction of 2,3-dihydro-1H-indene with piperidin-4-one under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH), yielding the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as chromium trioxide in acetic acid.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the piperidine ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
類似化合物との比較
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one oxime: A related compound with similar structural features but different functional groups.
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one: Another compound with a similar indene and piperidine structure.
Uniqueness
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is unique due to its specific combination of the indene and piperidine moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-6-8-15(9-7-14)13-5-4-11-2-1-3-12(11)10-13/h4-5,10H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXRZOKECZXFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3CCC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640821 | |
| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-76-5 | |
| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


